(3-Fluorophenyl)methyl-propan-2-ylazanium;chloride
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Overview
Description
(3-Fluorophenyl)methyl-propan-2-ylazanium;chloride is an organic compound with a complex structure that includes a fluorinated phenyl group and an azanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methyl-propan-2-ylazanium;chloride typically involves the reaction of 3-fluorobenzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methyl-propan-2-ylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluorophenyl)methyl-propan-2-ylazanium;chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The presence of the fluorine atom can influence the binding affinity and specificity of the compound to target proteins or enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Fluorinated compounds are known for their improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methyl-propan-2-ylazanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)methyl-propan-2-ylazanium;chloride
- (2-Fluorophenyl)methyl-propan-2-ylazanium;chloride
- (3-Chlorophenyl)methyl-propan-2-ylazanium;chloride
Uniqueness
(3-Fluorophenyl)methyl-propan-2-ylazanium;chloride is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical and biological properties, such as its reactivity, binding affinity, and pharmacokinetic profile.
Properties
IUPAC Name |
(3-fluorophenyl)methyl-propan-2-ylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-8(2)12-7-9-4-3-5-10(11)6-9;/h3-6,8,12H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXKQDSAYITDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH2+]CC1=CC(=CC=C1)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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